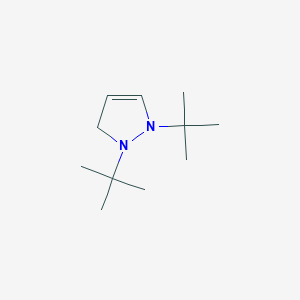
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the benzothiazine ring system makes them versatile for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-2-aminobenzothiazole with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires heating to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazine ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazines, and various substituted benzothiazines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine involves its interaction with various molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of specific enzymes and receptors. For example, it may inhibit enzymes involved in the inflammatory response or interfere with the replication of viral particles .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
4H-1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are known for their activity as potassium channel activators and have different pharmacological profiles
Uniqueness
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene and fluoro groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
647025-77-2 |
|---|---|
Molecular Formula |
C15H10FNS |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-benzylidene-6-fluoro-3,1-benzothiazine |
InChI |
InChI=1S/C15H10FNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H |
InChI Key |
KBFFHYAAKNCPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)


![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)

![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)


